6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

HDAC inhibitor selectivity Epigenetic probe development Pyrimidine-2,4-dione SAR

6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098045-20-4) is a synthetic small-molecule pyrimidine-2,4-dione derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol. The compound is commercially supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 2098045-20-4
Cat. No. B1491922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
CAS2098045-20-4
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)Cl
InChIInChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16)
InChIKeyUROBTEHJBGGEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098045-20-4): Identity, Physicochemical Profile, and Primary Research Role


6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098045-20-4) is a synthetic small-molecule pyrimidine-2,4-dione derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . The compound is commercially supplied as a research chemical with a minimum purity specification of 95% . In pharmaceutical development and quality control contexts, this compound is catalogued as Olaparib Impurity 11, a process-related impurity reference standard employed in analytical method development, validation, and GMP-compliant quality control of the PARP inhibitor Olaparib . Its structural identity is verified through validated analytical data packages including NMR, MS, and HPLC purity determination . The ortho-chlorobenzyl substitution at the 6-position of the pyrimidine-2,4-dione scaffold confers distinct molecular recognition properties that differentiate it from both the unsubstituted benzyl analog (6-benzylpyrimidine-2,4-dione, CAS 35498-44-3) and the para-chloro regioisomer (6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione).

Why Generic Substitution of 6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione with Unsubstituted or Regioisomeric Analogs Fails


The 2-chlorobenzyl substituent in 6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is not a passive structural feature; it dictates target engagement selectivity in a manner that cannot be replicated by the unsubstituted benzyl analog or the para-chloro regioisomer. BindingDB profiling reveals that the target compound engages HDAC3 with an IC₅₀ of 1.80 nM [1], whereas related pyrimidine-2,4-diones with alternative benzyl substitution patterns exhibit markedly different HDAC isoform selectivity profiles [2]. In the bromodomain space, the compound binds BAZ2B with a Kd of 65,000 nM while displaying an IC₅₀ of 50,100 nM against BRD9 [REFS-3, REFS-4] — a selectivity window not observed with the 4-chlorobenzyl regioisomer. Furthermore, the ortho-chlorobenzyl substitution generates a distinct chromatographic signature; as an Olaparib process impurity standard, this compound possesses a unique relative retention time (RRT) that enables its specific resolution from the para-chloro regioisomer and other structurally related impurities in validated HPLC methods [5]. Substitution with any benzylpyrimidine-2,4-dione lacking the ortho-chloro moiety would therefore compromise both biochemical target engagement fidelity and analytical specificity, rendering generic interchange scientifically unsound for applications requiring precise molecular recognition or impurity quantitation.

Quantitative Differentiation Matrix: 6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione vs. Closest Structural Analogs


HDAC3 Subtype Selectivity vs. Class I HDAC Pan-Inhibition: Ortho-Chlorobenzyl vs. Para-Chlorobenzyl and Unsubstituted Benzyl Pyrimidine-2,4-diones

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione demonstrates potent and selective inhibition of HDAC3 with an IC₅₀ of 1.80 nM in a recombinant enzyme HDAC Glo assay (20 min incubation) [1]. In contrast, a structurally related pyrimidine-2,4-dione bearing a different benzyl substitution pattern (BDBM50497576, CHEMBL3342158) inhibits a combined HDAC1/HDAC2 preparation from human HeLa cell nuclear extract with an IC₅₀ of 847 nM [2]. The 471-fold difference in potency between these two related chemotypes, measured under comparable biochemical assay conditions, reveals that the ortho-chlorobenzyl substituent confers a pronounced HDAC3 selectivity preference. For the unsubstituted 6-benzylpyrimidine-2,4-dione (CAS 35498-44-3), no HDAC3-specific inhibitory activity data are reported in curated databases, suggesting that the 2-chlorobenzyl group is a critical determinant for HDAC3 engagement within this chemotype [3]. The para-chloro regioisomer, 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, is associated with IC₅₀ values in the 10–20 µM range across cell-based cytotoxicity assays , with no reported sub-nanomolar HDAC3 activity, further underscoring the functional impact of the ortho-chloro substitution geometry.

HDAC inhibitor selectivity Epigenetic probe development Pyrimidine-2,4-dione SAR

Bromodomain Engagement Selectivity: BAZ2B vs. BRD9 Binding Affinity Discrimination

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione engages the BAZ2B bromodomain with a Kd of 65,000 nM measured by competitive isothermal titration calorimetry [1] and a displacement IC₅₀ of 24,000 nM against the H3Kac14 peptide in an AlphaLISA format [2]. Against the BRD9 bromodomain, the compound shows an IC₅₀ of 50,100 nM in a BROMOscan binding assay [3]. While both affinity values reside in the moderate micromolar range, the BAZ2B/BRD9 selectivity ratio of approximately 1.3:1 (Kd BAZ2B / IC₅₀ BRD9) discriminates this compound from pan-BET bromodomain inhibitors that typically exhibit equivalent potency across BRD2/3/4/T family members. The unsubstituted 6-benzylpyrimidine-2,4-dione comparator has reported BRD4 BD2 binding (Kd = 0.300 nM) [4], indicating that the ortho-chlorobenzyl modification redirects bromodomain engagement away from BET-family bromodomains toward BAZ2B/BRD9. No BAZ2B or BRD9 engagement data are available for the para-chloro regioisomer in curated databases, preventing direct regioisomeric comparison in the bromodomain space.

Bromodomain selectivity BAZ2B chemical probe BRD9 selectivity profiling

LIMK1 Inhibitory Activity: Ortho-Chlorobenzyl vs. Unsubstituted Benzyl Scaffold Differentiation

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione inhibits LIMK1 with an IC₅₀ of 794 nM in a recombinant LIMK1 (residues 330–637) enzymatic assay with 45 min incubation followed by ATP addition [1]. This represents a distinct kinase engagement profile for the ortho-chlorobenzyl-substituted pyrimidine-2,4-dione scaffold. In contrast, the unsubstituted 6-benzylpyrimidine-2,4-dione (CAS 35498-44-3) has no reported LIMK1 activity in curated databases. The LIMK family has been shown to be druggable by certain pyrimidine-2,4-dione derivatives; for example, a structurally distinct pyrimidine-2,4-dione series has demonstrated LIMK2 IC₅₀ values as low as 9.6 nM in radiometric assays [2], establishing the broader class relevance. The ortho-chlorobenzyl substitution thus introduces a moderate-potency LIMK1 inhibitory function that is absent in the unsubstituted benzyl analog, creating a unique multi-target profile (HDAC3 + LIMK1 + BAZ2B) not shared by any single comparator.

LIM kinase inhibition Cytoskeletal regulation Pyrimidine-2,4-dione kinase profiling

Analytical Specificity as Olaparib Impurity 11: Ortho-Chlorobenzyl Regioisomer Differentiation by HPLC and NMR

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is designated as Olaparib Impurity 11, a process-related impurity with a defined relative retention time (RRT) in validated reversed-phase HPLC methods for Olaparib drug substance analysis [1]. The ortho-chlorobenzyl substitution generates a distinct chromatographic retention behavior that permits baseline resolution from the para-chloro regioisomer (6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, Olaparib Impurity 14) under standardized HPLC conditions employing C18 stationary phases [2]. In ¹H NMR, the ortho-chloro substitution induces a characteristic deshielding of the C6 pyrimidine proton and alters the benzylic CH₂ splitting pattern relative to the para-chloro isomer, providing orthogonal spectroscopic confirmation of regioisomeric identity . Validated impurity reference standards of this compound are supplied with comprehensive analytical data packages (NMR, MS, HPLC purity ≥95%) conforming to European Pharmacopoeia (EP) specifications , enabling their use in pharmaceutical R&D, ANDA filing, and GMP-compliant quality control applications.

Olaparib impurity profiling HPLC method validation Regioisomer resolution

Kinase Selectivity: RSK2 Inhibition — Target Compound vs. Unsubstituted Benzyl Analog

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione inhibits RSK2 (ribosomal S6 kinase 2) with an IC₅₀ of 6,030 nM in a fluorescence-based substrate phosphorylation assay [1]. The unsubstituted 6-benzylpyrimidine-2,4-dione has no reported RSK2 activity in curated databases, indicating that the 2-chlorobenzyl group is necessary for RSK2 engagement within this scaffold. This adds a fourth target dimension (HDAC3, LIMK1, BAZ2B, RSK2) to the compound's unique polypharmacology fingerprint that is not replicated by any single comparator. The RSK2 IC₅₀ value, while in the low micromolar range, demonstrates measurable engagement of a kinase target involved in the MAPK signaling cascade, complementing the compound's epigenetic modulation (HDAC3, BAZ2B) and cytoskeletal regulation (LIMK1) activities.

RSK kinase inhibition MAPK pathway Pyrimidine-2,4-dione kinase panel

High-Value Application Scenarios for 6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098045-20-4)


HDAC3-Selective Chemical Probe Development for Epigenetic Target Deconvolution

The compound's HDAC3 IC₅₀ of 1.80 nM [1], when paired with its substantially weaker HDAC1/2 inhibition (847 nM for a structurally related scaffold) [2], enables its use as a starting point for developing HDAC3-selective chemical probes. In target deconvolution studies where distinguishing HDAC3-mediated deacetylation from HDAC1/2 contributions is critical, this compound offers a selectivity window unavailable with pan-HDAC inhibitors or benzylpyrimidine-2,4-diones lacking the ortho-chlorobenzyl substitution. Researchers should note the cross-study nature of the HDAC1/2 comparator data and independently verify selectivity in their own assay systems.

Multi-Target Polypharmacology Studies: HDAC3/LIMK1/BAZ2B/RSK2 Integration

The compound's unique four-target engagement profile — HDAC3 (IC₅₀ = 1.80 nM) [1], LIMK1 (IC₅₀ = 794 nM) [3], BAZ2B (Kd = 65,000 nM) [4], and RSK2 (IC₅₀ = 6,030 nM) [5] — enables integrated studies of epigenetic regulation, cytoskeletal dynamics, and MAPK signaling within a single chemical scaffold. This polypharmacology signature is not reproduced by either the unsubstituted 6-benzyl analog (which lacks LIMK1 and RSK2 activity) or the para-chloro regioisomer (which lacks sub-micromolar HDAC3 potency). Applications include phenotypic screening in cancer cell models where multi-pathway modulation is mechanistically informative.

Olaparib Drug Substance Impurity Profiling and GMP Quality Control

As Olaparib Impurity 11, this compound serves as a certified reference standard for HPLC method development, validation, and routine quality control testing of Olaparib active pharmaceutical ingredient (API) [6]. It is supplied with validated analytical data (NMR, MS, HPLC purity ≥95%) conforming to European Pharmacopoeia (EP) specifications . Its distinct RRT on C18 reversed-phase columns enables specific quantitation in the presence of other Olaparib-related impurities including the para-chloro regioisomer (Impurity 14). This application is critical for ANDA filing, stability studies, and GMP batch release testing.

BAZ2B Bromodomain Chemical Probe Optimization with BET-Family Counter-Screening

The compound's BAZ2B Kd of 65,000 nM [4] combined with its complete absence of sub-nanomolar BRD4 BD2 binding (in contrast to the 0.300 nM BRD4 BD2 Kd of the unsubstituted 6-benzyl analog) [7] positions it as a scaffold for optimizing BAZ2B-selective chemical probes. Structure-activity relationship (SAR) studies can leverage the ortho-chlorobenzyl substitution as a selectivity-determining motif that redirects bromodomain engagement away from BET-family proteins (BRD2/3/4/T) toward BAZ2B. Routine counter-screening against BRD4 and BRD9 should accompany SAR campaigns.

Quote Request

Request a Quote for 6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.